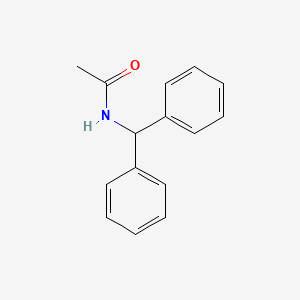
rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans (RMCBT) is an organic compound with a wide range of applications in scientific research. It is a cyclic ether, which is a type of organic compound that is composed of an oxygen atom bonded to two carbon atoms in a ring-like structure. RMCBT is a versatile compound with a unique structure that can be used in various scientific research applications.
Mecanismo De Acción
Rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans can act as a reactant in a variety of chemical reactions. In the synthesis of other compounds, rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans can act as a nucleophile, meaning it can donate electrons to form a bond with another molecule. Additionally, rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans can act as a Lewis acid, meaning it can accept electrons from another molecule to form a bond.
Biochemical and Physiological Effects
rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans does not have any known biochemical or physiological effects in humans or other organisms. It is not known to be toxic or to have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans in laboratory experiments is that it is a relatively inexpensive and easy to obtain compound. Additionally, it is a versatile compound that can be used in a variety of organic synthesis reactions. The main limitation of using rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans is that it is not soluble in water, so it must be used in organic solvents.
Direcciones Futuras
There are a number of potential future directions for research involving rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans. These include the development of new methods for the synthesis of rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans, the exploration of new applications for rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans in the synthesis of other compounds, and the investigation of its potential toxicity. Additionally, further research could be conducted on the mechanism of action of rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans and its biochemical and physiological effects.
Métodos De Síntesis
Rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans can be synthesized from the reaction of 1,2-dichlorocyclobutane and aqueous sodium hydroxide. The reaction is carried out in an aqueous solution at room temperature, and the product is isolated by extraction with ethyl acetate. The yield of the reaction is typically around 80%.
Aplicaciones Científicas De Investigación
Rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans is used in a variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, as a catalyst in organic reactions, and as a solvent in the synthesis of organometallic compounds. Additionally, rac-(1R,2R)-2-methoxycyclobutan-1-ol, trans has been used in the synthesis of pharmaceuticals, such as antifungal agents, and as a starting material for the synthesis of other compounds.
Propiedades
IUPAC Name |
(1R,2R)-2-methoxycyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-7-5-3-2-4(5)6/h4-6H,2-3H2,1H3/t4-,5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKAFGTURMDKNS-RFZPGFLSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1CC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxycyclobutan-1-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,6-trioxo-1H,2H,5H,7H,8H-6lambda6-thiopyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B6616507.png)
![ethyl 5-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1,3-oxazole-4-carboxylate](/img/structure/B6616517.png)


![2-[4-(1,2,4-thiadiazol-5-yloxy)phenyl]acetic acid](/img/structure/B6616552.png)




![3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-4-ol](/img/structure/B6616571.png)

